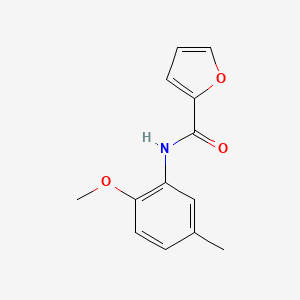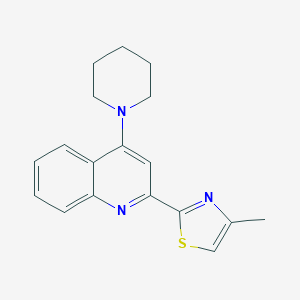
2-Methylthietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylthietane 1,1-dioxide is an organosulfur compound with the molecular formula C4H8O2S It is a member of the thietane family, characterized by a four-membered ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methylthietane 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of 2-methylthietane using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, ensuring the preservation of the thietane ring structure.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylthietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its corresponding thietane.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thietane ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thietane.
Substitution: Functionalized thietane derivatives.
Aplicaciones Científicas De Investigación
2-Methylthietane 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-methylthietane 1,1-dioxide involves its interaction with molecular targets through its sulfur-containing ring. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
- 2,2-Dimethylthietane 1,1-dioxide
- 2-Methyltetrahydrothiophene 1,1-dioxide
- Thionaphthene-1,1-dioxide
Comparison: 2-Methylthietane 1,1-dioxide is unique due to its specific structural configuration and reactivity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
24609-83-4 |
|---|---|
Fórmula molecular |
C4H8O2S |
Peso molecular |
120.17 g/mol |
Nombre IUPAC |
2-methylthietane 1,1-dioxide |
InChI |
InChI=1S/C4H8O2S/c1-4-2-3-7(4,5)6/h4H,2-3H2,1H3 |
Clave InChI |
TXAHBJCGDFTYDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCS1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


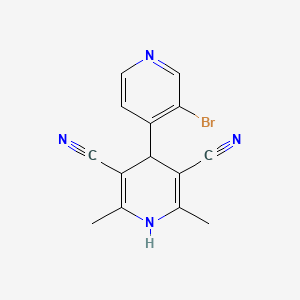
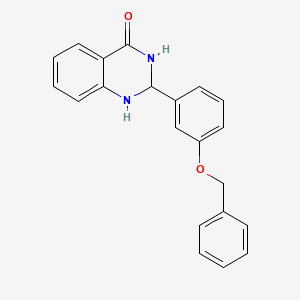
![1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B11955860.png)
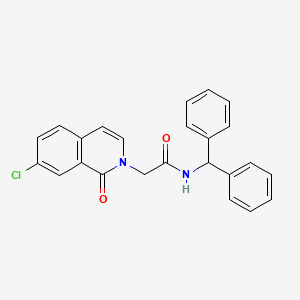

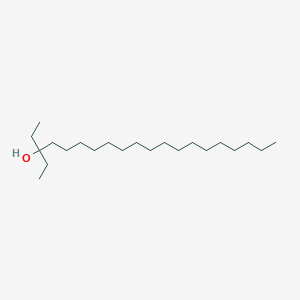
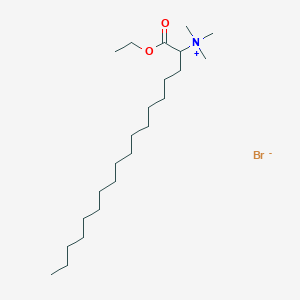
![5,7-Dioxo-6-phenyl-4,6,8-triazahexacyclo[7.4.0.02,12.03,11.04,8.010,13]tridecane-1-carbonitrile](/img/structure/B11955903.png)
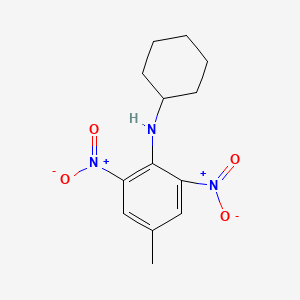
![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11955907.png)
